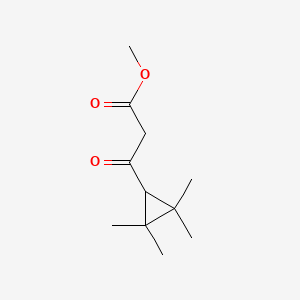
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique cyclopropyl group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate typically involves the esterification of 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of operation.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid.
Reduction: Methyl 3-hydroxy-3-(2,2,3,3-tetramethylcyclopropyl)propanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl group may also interact with specific enzymes, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 3-oxo-3-(m-tolyl)propanoate
Uniqueness
Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is unique due to the presence of the tetramethylcyclopropyl group. This group imparts distinct steric and electronic properties, making the compound more resistant to certain chemical reactions and potentially leading to unique biological activities.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(11(10,3)4)7(12)6-8(13)14-5/h9H,6H2,1-5H3 |
InChI-Schlüssel |
FRVMTSVZXPXNBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


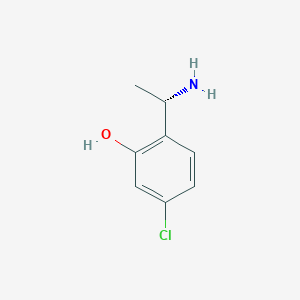

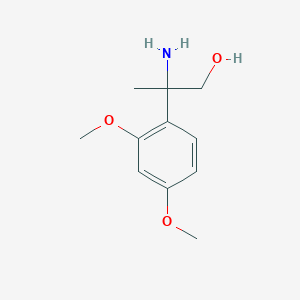
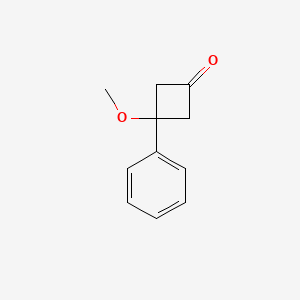
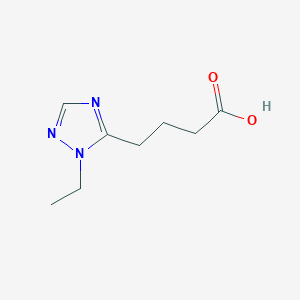
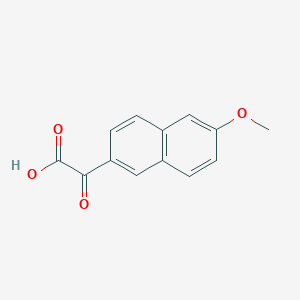

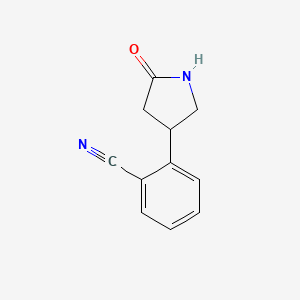
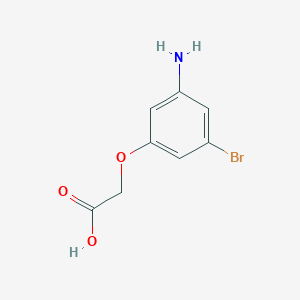
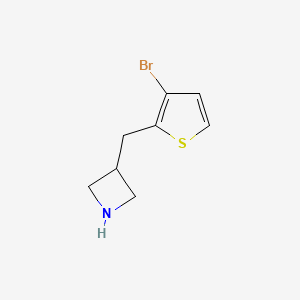
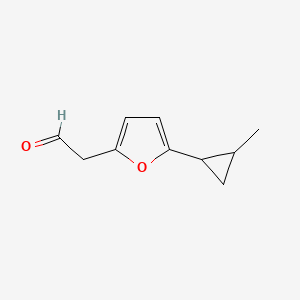
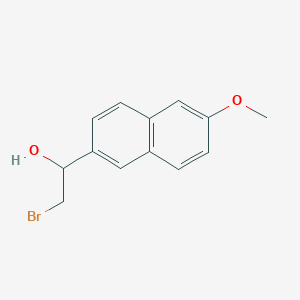
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)

